dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and introduce the bromo and methoxy groups through electrophilic aromatic substitution reactions. The dimethylamino group can be introduced via nucleophilic substitution reactions. The ester groups are often formed through esterification reactions using carboxylic acids and alcohols under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-(4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate: Similar structure but lacks the bromo group.
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(methylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate: Similar structure but has a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of the bromo and dimethylamino groups in dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate provides unique reactivity and potential for diverse applications compared to its similar compounds .
Properties
IUPAC Name |
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O5/c1-15-22(25(30)33-6)24(17-8-13-21(32-5)20(27)14-17)23(26(31)34-7)16(2)29(15)19-11-9-18(10-12-19)28(3)4/h8-14,24H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGTZJWOWHQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C(=O)OC)C3=CC(=C(C=C3)OC)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.